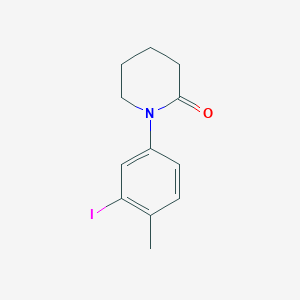

1-(3-Iodo-4-methylphenyl)piperidin-2-one

Beschreibung

1-(3-Iodo-4-methylphenyl)piperidin-2-one is a piperidine-derived heterocyclic compound characterized by a six-membered lactam ring (piperidin-2-one) substituted at the nitrogen atom with a 3-iodo-4-methylphenyl group. This structural motif combines the conformational flexibility of the piperidinone ring with the steric and electronic effects of the aryl substituent.

For example, 1-(4-Iodophenyl)piperidin-2-one (CAS 385425-15-0) is synthesized using palladium-catalyzed cross-coupling or iodination reactions, yielding a molecular weight of 301.12 g/mol and a density of 1.670 g/cm³ .

Eigenschaften

Molekularformel |

C12H14INO |

|---|---|

Molekulargewicht |

315.15 g/mol |

IUPAC-Name |

1-(3-iodo-4-methylphenyl)piperidin-2-one |

InChI |

InChI=1S/C12H14INO/c1-9-5-6-10(8-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |

InChI-Schlüssel |

JQEFDEFQTANKHL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N2CCCCC2=O)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodo-4-methylphenyl)piperidin-2-one typically involves the iodination of a piperidine derivative. One common method includes the reaction of 4-methylphenylpiperidin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 1-(3-Iodo-4-methylphenyl)piperidin-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Iodo-4-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: N-oxides of 1-(3-Iodo-4-methylphenyl)piperidin-2-one.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted piperidin-2-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Iodo-4-methylphenyl)piperidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(3-Iodo-4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: 3-Iodo vs. 4-Iodo Substitution

- Molecular weight: 301.12 g/mol; Boiling point: 446.1°C (predicted); Density: 1.670 g/cm³ .

- 1-(3-Iodo-4-methylphenyl)piperidin-2-one: The 3-iodo-4-methyl substitution introduces steric bulk and electronic effects that may alter receptor interactions.

Heterocyclic Core Modifications

- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (): Replaces the piperidin-2-one ring with a pyrazine carboxamide. The pyrazine ring’s electron-deficient nature enhances hydrogen-bond acceptor capacity, contrasting with the lactam’s dual hydrogen-bonding capability. Demonstrated abiotic elicitor activity in Silybum marianum cultures, increasing flavonolignan production by 40–60% compared to controls .

Anticoagulant Activity

- Compound 27 (1-(3-fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one): Inhibits Factor Xa (FXa) at micromolar concentrations (IC₅₀ = 2.1 µM). Prolongs activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating dual intrinsic/extrinsic pathway modulation. logP: 3.8; logS: -4.2; High oral bioavailability predicted .

- 1-(3-Iodo-4-methylphenyl)piperidin-2-one: No direct activity data available.

Antitumor Potential

- 1-([2,4'-Bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one ():

- 1-(3-Iodo-4-methylphenyl)piperidin-2-one :

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP | logS | Key Functional Groups |

|---|---|---|---|---|

| 1-(3-Iodo-4-methylphenyl)piperidin-2-one | ~315.1 (estimated) | ~2.9 | ~-3.8 | Iodoaryl, methyl, lactam |

| 1-(4-Iodophenyl)piperidin-2-one | 301.12 | 2.4 | -3.5 | Iodoaryl, lactam |

| N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide | 383.2 | 3.1 | -4.5 | Iodoaryl, pyrazine, carboxamide |

| Compound 27 (FXa inhibitor) | 397.4 | 3.8 | -4.2 | Fluoroaryl, triazole, lactam |

- Lipophilicity : The 3-iodo-4-methylphenyl group increases logP compared to 4-iodo analogs, favoring blood-brain barrier penetration but risking off-target toxicity .

- Solubility : Lactam rings improve aqueous solubility over pyrazine carboxamides, critical for oral administration .

Key Research Findings and Implications

Substituent Positioning : The 3-iodo substitution in 1-(3-Iodo-4-methylphenyl)piperidin-2-one may enhance halogen bonding with biomolecular targets (e.g., kinases, proteases) compared to 4-iodo analogs, though this requires crystallographic validation .

Biological Versatility : Piperidin-2-one derivatives exhibit diverse activities (anticoagulant, antitumor, elicitor), suggesting the core structure’s adaptability. Substituent choice dictates target selectivity .

Synthetic Challenges : Introducing iodine at the 3-position necessitates regioselective iodination, which may lower yields compared to 4-position reactions .

Biologische Aktivität

1-(3-Iodo-4-methylphenyl)piperidin-2-one is a compound of interest in medicinal chemistry, particularly due to its structural similarity to various therapeutic agents. The piperidine ring is a common scaffold in drug design, and modifications to this structure can lead to significant biological activity. This article explores the biological activity of 1-(3-Iodo-4-methylphenyl)piperidin-2-one, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C12H14N2O

Molecular Weight: 218.25 g/mol

IUPAC Name: 1-(3-Iodo-4-methylphenyl)piperidin-2-one

CAS Number: [Not provided in the search results]

The presence of the iodine atom and the methyl group on the phenyl ring may influence the compound's lipophilicity and receptor binding affinity, which are critical for its biological activity.

The biological activity of 1-(3-Iodo-4-methylphenyl)piperidin-2-one can be attributed to its interaction with various molecular targets within biological systems. Compounds with similar piperidine structures have been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Research indicates that piperidine derivatives can exhibit effects such as:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: Interaction with G-protein coupled receptors (GPCRs) and ion channels may lead to alterations in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally related to 1-(3-Iodo-4-methylphenyl)piperidin-2-one have demonstrated cytotoxic effects against various cancer cell lines. A study on related piperidin-4-one compounds revealed that they reduced cell viability in hematological cancers by inducing apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax .

Neuropharmacological Effects

Piperidine derivatives are also being explored for their neuropharmacological effects. They may act as modulators of neurotransmitter systems, which could have implications for treating psychiatric disorders. For example, compounds with similar structures have shown promise in animal models for conditions like depression and anxiety by enhancing serotonergic transmission .

Case Studies and Experimental Data

Several studies have investigated the biological activity of piperidine derivatives:

-

Antitumor Activity:

Compound Cell Line IC50 (µM) Apoptosis Markers A H929 5.0 ↑ p53, ↑ Bax B MV-4-11 7.5 ↑ p53, ↑ Bax - Neuropharmacological Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.